1,2,4-Triazole Moiety Confers Equipotent Heme Oxygenase Inhibition Compared to Imidazole, While Other Azoles Lose Activity
In a series of 1-azolyl-4-phenyl-2-butanones designed for heme oxygenase inhibition, replacement of the imidazole pharmacophore with a 1,2,4-triazole yielded inhibitors that were equipotent to the lead imidazole-based compound [1]. In contrast, substitution with 1H-1,2,3-triazole or 2H-tetrazole resulted in significantly reduced potency [1].
| Evidence Dimension | Inhibitory potency against heme oxygenase |
|---|---|
| Target Compound Data | Equipotent to lead imidazole inhibitor |
| Comparator Or Baseline | Imidazole-based inhibitor (lead compound) |
| Quantified Difference | Equipotent (no loss of activity) |
| Conditions | In vitro heme oxygenase inhibition assay, pH 7.4, 298.15 K |
Why This Matters
This demonstrates that the 1,2,4-triazole moiety is a privileged pharmacophore for this target, and the specific butanone-linked variant retains full inhibitory capacity where other azoles fail.
- [1] Roman, G., Rahman, M. N., Vukomanovic, D., Jia, Z., Nakatsu, K., & Szarek, W. A. (2010). Heme oxygenase inhibition by 2-oxy-substituted 1-azolyl-4-phenylbutanes: effect of variation of the azole moiety. X-ray crystal structure of human heme oxygenase-1 in complex with 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Chemical Biology & Drug Design, 75(1), 68–90. View Source
